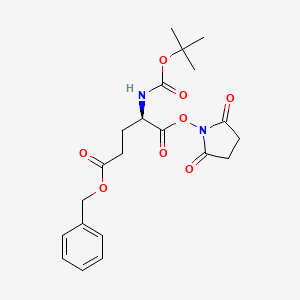

Boc-D-glu(obzl)-osu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Boc-D-glu(obzl)-osu” is a chemical compound with the molecular formula C21H26N2O8 . It is used in various chemical and biological applications .

Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a molar mass of 337.4 g/mol . Other properties such as melting point, solubility, and optical rotation are also important for its applications .

Wissenschaftliche Forschungsanwendungen

1. Use in Molecularly Imprinted Polymeric Membranes

Molecularly imprinted polymeric membranes with tripeptide residue H–Glu(OBzl)–Glu(OBzl)–Glu(OBzl)–CH2 (EEE) show adsorption selectivity toward specific molecules. These membranes can be used for enantioselective electrodialysis, achieving significant separation factors (Yoshikawa, Ooi, & Izumi, 2001).

2. Crystal Structure Analysis

The crystal structure of peptides containing Boc-Aib-Glu(OBzl) demonstrates a parallel zipper arrangement of interacting helical peptide columns. This has implications in understanding peptide interactions and molecular structures (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

3. Synthesis of Peptide Derivatives

Boc-D-glu(obzl)-osu can be used in the synthesis of various peptide derivatives. A method of obtaining Boc-L-Ala-D-iGln-OBzl and its amide analogs by condensing the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester ofD-Glu in the presence of NaHCO3 is proposed (Zemlyakov, 2005).

4. Synthesis of Protected Oligophosphoseryl Peptides

Protected oligophosphoseryl peptides from bovine caseins were synthesized using Boc-Ser[PO(OPh)2]-OH as an acylating carboxyl component. This method is relevant in peptide synthesis and can be applied to the study of protein structures (Paquet & Johns, 2009).

5. Analyzing Side Reactions in Peptide Synthesis

In peptide synthesis, Boc-Glu(OBzl) has been observed to undergo transesterification, indicating steps for improvement and opportunities for structural diversification in combinatorial design (Hsieh, Demaine, & Gurusidaiah, 2009).

6. Solid-State Characterization of Peptides

The crystal structure of protected peptides containing Boc-Leu-Aib-Pro-Val-Aib-Aib-Glu(OBzl)-Gln-Phl × H2O has implications for understanding peptide conformations and interactions in the solid state (Bosch, Jung, Schmitt, & Winter, 1985).

Wirkmechanismus

Target of Action

Boc-D-glu(obzl)-osu, also known as Boc-D-glutamic acid 1-benzyl ester , is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides . The primary targets of this compound are the amino acid residues in the peptide chain .

Mode of Action

This compound interacts with its targets by influencing the secretion of anabolic hormones . This interaction results in changes in the supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

This compound affects the biochemical pathways related to the secretion of anabolic hormones . The downstream effects of these pathways include increased fuel supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action include the secretion of anabolic hormones, supply of fuel during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

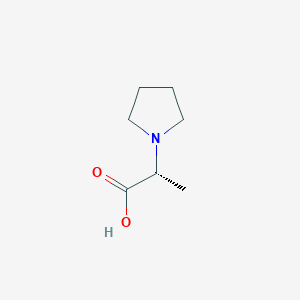

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBCWSNHLGDLQ-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)

![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)

![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)

![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)